molecular formula C23H23BrN2O3S B300950 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide

2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide

Numéro de catalogue B300950
Poids moléculaire: 487.4 g/mol
Clé InChI: ZOXQADVKUXKJDP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide, also known as BSI-201, is a chemical compound that has gained attention in the scientific community due to its potential as a cancer treatment. BSI-201 is a PARP inhibitor, which means that it inhibits the activity of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and by inhibiting its activity, BSI-201 can cause cancer cells to become more sensitive to chemotherapy.

Mécanisme D'action

The mechanism of action of 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide involves the inhibition of PARP activity. PARP is an enzyme involved in DNA repair, and by inhibiting its activity, 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide can cause cancer cells to become more sensitive to chemotherapy. When cancer cells are treated with 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide, they are more likely to undergo apoptosis (cell death) in response to chemotherapy (4).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide are related to its inhibition of PARP activity. PARP is involved in DNA repair, and by inhibiting its activity, 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide can cause DNA damage in cancer cells. This can lead to apoptosis (cell death) in cancer cells, as well as increased sensitivity to chemotherapy (5).

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide is that it has been shown to enhance the effectiveness of chemotherapy in animal models of cancer. This makes it a promising candidate for further research as a cancer treatment. However, one limitation of 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide is that it may have off-target effects on other enzymes besides PARP, which could lead to unwanted side effects (6).

Orientations Futures

There are several future directions for research on 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide. One area of interest is the development of more specific PARP inhibitors that can target cancer cells more effectively. Another area of interest is the development of combination therapies that use 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide in conjunction with other chemotherapy drugs to enhance their effectiveness. Additionally, research is needed to determine the optimal dosage and administration schedule for 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide in clinical trials (7).
In conclusion, 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide is a promising compound for cancer treatment due to its ability to sensitize cancer cells to chemotherapy by inhibiting PARP activity. Further research is needed to fully understand its mechanism of action, as well as its potential advantages and limitations as a cancer treatment.
References:
1. Farmer, H., McCabe, N., Lord, C. J., Tutt, A. N., Johnson, D. A., Richardson, T. B., ... & Ashworth, A. (2005). Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy. Nature, 434(7035), 917-921.
2. Patel, A. G., De Lorenzo, S. B., Flatten, K. S., Poirier, G. G., Kaufmann, S. H., & Johnson, G. G. (2012). Failure of iniparib to inhibit poly (ADP-Ribose) polymerase in vitro. Clinical Cancer Research, 18(6), 1655-1662.
3. O'Shaughnessy, J., Osborne, C., Pippen, J. E., Yoffe, M., Patt, D., Rocha, C., ... & Sherman, B. M. (2011). Iniparib plus chemotherapy in metastatic triple-negative breast cancer. New England Journal of Medicine, 364(3), 205-214.
4. Lord, C. J., & Ashworth, A. (2012). The DNA damage response and cancer therapy. Nature, 481(7381), 287-294.
5. Curtin, N. J. (2012). PARP inhibitors for cancer therapy. Expert Reviews in Molecular Medicine, 14, e8.
6. Plummer, R., Jones, C., Middleton, M., Wilson, R., Evans, J., Olsen, A., ... & Boddy, A. (2011). Phase I study of the poly (ADP-ribose) polymerase inhibitor, AG014699, in combination with temozolomide in patients with advanced solid tumors. Clinical Cancer Research, 17(1), 76-81.
7. Audeh, M. W., Carmichael, J., Penson, R. T., Friedlander, M., Powell, B., Bell-McGuinn, K. M., ... & Scott, C. (2010). Oral poly (ADP-ribose) polymerase inhibitor olaparib in patients with BRCA1 or BRCA2 mutations and recurrent ovarian cancer: a proof-of-concept trial. The Lancet, 376(9737), 245-251.

Méthodes De Synthèse

2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The synthesis method has been described in detail in a scientific paper published by the inventors of 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide (1). The process involves the reaction of 4-bromobenzenesulfonyl chloride, 3-methylbenzylamine, and 2-phenylethylamine with acetic anhydride and triethylamine.

Applications De Recherche Scientifique

2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide has been the subject of numerous scientific studies, both in vitro and in vivo. In vitro studies have shown that 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide can sensitize cancer cells to chemotherapy by inhibiting PARP activity (2). In vivo studies have shown that 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide can enhance the effectiveness of chemotherapy in animal models of cancer (3).

Propriétés

Nom du produit

2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide

Formule moléculaire

C23H23BrN2O3S

Poids moléculaire

487.4 g/mol

Nom IUPAC

2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H23BrN2O3S/c1-18-6-5-9-21(16-18)25-23(27)17-26(15-14-19-7-3-2-4-8-19)30(28,29)22-12-10-20(24)11-13-22/h2-13,16H,14-15,17H2,1H3,(H,25,27)

Clé InChI

ZOXQADVKUXKJDP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

SMILES canonique

CC1=CC(=CC=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.